REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]=[C:7]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:8]([O:10]CC1C=CC=CC=1)=[O:9])=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][CH:7]([CH2:18][CH:19]([CH3:20])[CH3:21])[C:8]([OH:10])=[O:9])=[O:5])[CH3:2]
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Name
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benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate
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Quantity
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25 g
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Type
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reactant
|
Smiles
|
C(C)OC(=O)C=C(C(=O)OCC1=CC=CC=C1)CC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resultant mixture was filtered through Celite
|
Type
|
CUSTOM
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Details
|
the solvent removed by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CC(C(=O)O)CC(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |